molecular formula C8H6N2O2 B052066 4-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 5378-27-8

4-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No.: B052066
CAS No.: 5378-27-8
M. Wt: 162.15 g/mol
InChI Key: ZHXGIRTXWLLTDO-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)phenol is a heterocyclic compound that contains both an oxadiazole ring and a phenol group. The oxadiazole ring is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms.

Mechanism of Action

Target of Action

The primary target of 4-(1,3,4-Oxadiazol-2-yl)phenol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to cell cycle arrest at G1/G0 and G2 phases .

Biochemical Pathways

The compound affects the EGFR pathway, which is involved in cell proliferation and survival . The inhibition of EGFR autophosphorylation in cells is a significant downstream effect of this interaction . This effect underscores the potential of the compound as an effective EGFR inhibitor with substantial anticancer efficacy .

Result of Action

The result of the compound’s action is potent cytotoxicity, particularly against cancer cell lines . The compound exhibits significant anticancer activity, with some derivatives showing superior potency compared to established anticancer drugs . Moreover, the compound demonstrates pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These interactions can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-hydroxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization, can yield this compound .

Another method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The hydrazide is subsequently cyclized using phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4-Oxadiazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a phenyl group attached to the oxadiazole ring.

    2-(1,3,4-Oxadiazol-2-yl)phenol: The oxadiazole ring is attached at a different position on the phenol ring.

    5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a hydroxyl group

Uniqueness

4-(1,3,4-Oxadiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets and exhibit a range of biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENOJMGPELLGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419854
Record name 4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-27-8
Record name 4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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